molecular formula C13H16ClF2N3 B12216255 {[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine

{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine

Cat. No.: B12216255
M. Wt: 287.73 g/mol
InChI Key: CFGWZWNXRLMINE-UHFFFAOYSA-N
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Description

{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a phenylethylamine moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the phenylethylamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high standards of quality control.

Chemical Reactions Analysis

Types of Reactions

{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of {[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets. The difluoromethyl group and the pyrazole ring play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine
  • {[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine

Uniqueness

{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c14-13(15)18-12(7-9-17-18)10-16-8-6-11-4-2-1-3-5-11;/h1-5,7,9,13,16H,6,8,10H2;1H

InChI Key

CFGWZWNXRLMINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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